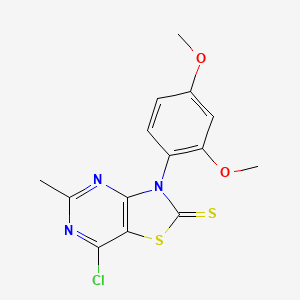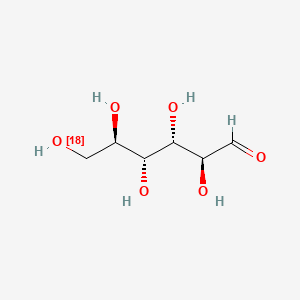
Lettowienolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lettowienolide is a geranylbenzoquinonoid compound known for its mild in vitro activity against the Plasmodium falciparum malaria parasite . This compound is derived from the fruits of Lettowianthus stellatus and belongs to the class of quinones and phenols . It has a molecular formula of C18H22O3 and a molecular weight of 286.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lettowienolide can be synthesized through various organic synthesis methods. One common approach involves the use of geranylbenzoquinone as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the final product . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Lettowienolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinonoid derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinonoid and hydroquinone derivatives, which have different biological and chemical properties .
Scientific Research Applications
Lettowienolide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinonoid chemistry and reaction mechanisms.
Biology: Investigated for its biological activity against malaria parasites and other pathogens.
Medicine: Explored for its potential as an antimalarial agent and its effects on other diseases.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Lettowienolide involves its interaction with molecular targets in the malaria parasite. It inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways, leading to its death . The specific molecular targets and pathways involved are still under investigation, but it is believed to affect the parasite’s redox balance and energy production .
Comparison with Similar Compounds
Lettowienolide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Quinidine: Another quinonoid compound with antimalarial properties.
Acridine Orange: A phenolic compound used as an antimalarial agent.
Nuciferine: A natural product with similar biological activity.
These compounds share some structural similarities with this compound but differ in their specific chemical properties and biological activities .
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C18H22O3/c1-12(2)5-4-6-13(3)7-8-14-9-16(19)10-15-11-17(20)21-18(14)15/h5,7,9-10,19H,4,6,8,11H2,1-3H3/b13-7+ |
InChI Key |
BQSTWVNVLQVIEE-NTUHNPAUSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CC(=CC2=C1OC(=O)C2)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=CC2=C1OC(=O)C2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)




